{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine

ERAP2 inhibition aminopeptidase selectivity immuno-oncology target validation

Uniquely selective ERAP2 tool compound—9.7-fold over human APN and 23.6-fold over porcine APN—enabling clean concentration-response studies (0.1–10 µM). Features an N4-phenyl handle for late-stage diversification, backed by published SAR and patent relevance. Essential for ERAP2-focused immunology, oncology, and chemical biology programs.

Molecular Formula C16H21N7O3
Molecular Weight 359.39
CAS No. 578699-75-9
Cat. No. B2396677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine
CAS578699-75-9
Molecular FormulaC16H21N7O3
Molecular Weight359.39
Structural Identifiers
SMILESC1COCCN1CCNC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N
InChIInChI=1S/C16H21N7O3/c17-14-13(23(24)25)15(19-12-4-2-1-3-5-12)21-16(20-14)18-6-7-22-8-10-26-11-9-22/h1-5H,6-11H2,(H4,17,18,19,20,21)
InChIKeyNJKQJBPJFXNZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine (CAS 578699-75-9): Chemical Identity and Procurement Baseline


{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine (CAS 578699-75-9) is a pentasubstituted 5-nitropyrimidine-2,4,6-triamine scaffold bearing a morpholinoethyl side chain at the 2-position and an N4-phenyl group . It is classified as a heterocyclic building block and a pharmacologically active small molecule with confirmed inhibitory activity against human endoplasmic reticulum aminopeptidase 2 (ERAP2) [1]. The compound is catalogued in the ChEMBL database (CHEMBL3804843) and BindingDB (BDBM50170893) as a bioactive aminopeptidase ligand, making it directly relevant to investigators in immunology, oncology, and chemical biology who require structurally defined ERAP2 tool compounds or 5-nitropyrimidine synthetic intermediates [1].

Why 5-Nitropyrimidine-2,4,6-triamine Analogs Cannot Be Interchanged with CAS 578699-75-9


Within the 5-nitropyrimidine-2,4,6-triamine chemotype, the N4-aryl substituent is a critical determinant of target engagement, selectivity, and synthetic utility. Prior SAR studies on aminopeptidase inhibitors demonstrate that even single-atom substitutions at the N4 position produce divergent target selectivity profiles—the N4-phenyl derivative (CAS 578699-75-9) yields measurable ERAP2 inhibition with attenuated activity against off-target aminopeptidases, whereas N4-unsubstituted or N4-alkyl variants lack this selectivity signature [1][2]. Furthermore, published palladium-catalyzed amination routes show that the sequential introduction of the 2-morpholinoethylamino and 4-phenylamino groups requires distinct reaction conditions, making the fully functionalized scaffold a non-trivial synthetic intermediate that cannot be efficiently replaced by a simpler analog in multi-step library syntheses [3]. These structural and pharmacological differences mean that generic in-class substitution risks both loss of biological activity and synthetic incompatibility.

Quantitative Differentiation Evidence for CAS 578699-75-9 vs. Closest Analogs


ERAP2 Target Engagement vs. Off-Target Aminopeptidase N Activity

CAS 578699-75-9 inhibits human ERAP2 with a Ki of 622 nM, while exhibiting approximately 9.7-fold weaker affinity for the phylogenetically related off-target human Aminopeptidase N (APN, Ki = 6,040 nM) under identical preincubation and fluorogenic substrate conditions [1]. This selectivity window is a demonstrable differentiation point: in the same assay system, potent but non-selective aminopeptidase inhibitors such as compound 2g [PMID: 27390066] inhibit both ERAP1 and ERAP2 without isoform discrimination, limiting their utility for dissecting ERAP2-specific biology [2].

ERAP2 inhibition aminopeptidase selectivity immuno-oncology target validation

Selectivity Discrimination Against Porcine Aminopeptidase N vs. Human ERAP2

In a broader aminopeptidase panel, CAS 578699-75-9 displays a 23.6-fold selectivity margin between its primary target human ERAP2 (Ki = 622 nM) and porcine kidney Aminopeptidase N (Ki = 14,700 nM) [1]. This pronounced species- and isoform-dependent activity drop-off at APN suggests that the N4-phenyl substitution pattern confers target discrimination beyond simple active-site occlusion. By contrast, the N4-unsubstituted analog 4-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-4,6-diamine (CAS 450344-98-6), which lacks the phenylamino group entirely, has no publicly reported aminopeptidase binding data, indicating its unsuitability as a selectivity-characterized alternative .

species selectivity aminopeptidase profiling assay development

Structural Differentiation: N4-Phenyl Substitution as a Defined Synthetic Handle vs. N4-Unsubstituted or N4-Fluorophenyl Analogs

CAS 578699-75-9 possesses a synthetically addressable N4-phenyl group that can be further functionalized via electrophilic aromatic substitution or palladium-catalyzed cross-coupling to generate diverse analog libraries . The closest structurally characterized analogs include the N4-(4-fluorophenyl) variant (CAS 674332-62-8) and the N4-unsubstituted variant (CAS 450344-98-6), both of which share the 2-morpholinoethylamino-5-nitropyrimidine core but differ at the critical N4 position . Published Pd-catalyzed amination methodology demonstrates that sequential displacement at the 4- and 2-positions of chloro-substituted 5-nitropyrimidines proceeds with distinct reactivity profiles; the N4-phenyl group is introduced under controlled conditions that differ from those used for N4-fluorophenyl or N4-hydrogen analogs, making the fully elaborated scaffold a non-fungible intermediate in multi-step syntheses [1].

medicinal chemistry SAR 5-nitropyrimidine scaffold kinase inhibitor intermediates

ERAP2 Patent Relevance: CAS 578699-75-9 as a Structurally Encompassed Scaffold in ERAP Inhibitor IP

International patent WO2021/255331 and related filings (Lille University / INSERM) disclose novel ERAP2 inhibitors of generic Formula (I), which structurally encompasses 2,4,6-trisubstituted 5-nitropyrimidines bearing an N4-aryl or heteroaryl group and an N2-aminoalkyl substituent [1][2]. CAS 578699-75-9 falls within this claimed generic space as a specific embodiment wherein the N4 substituent is phenyl and the N2 substituent is 2-morpholin-4-ylethyl. By contrast, the N4-unsubstituted analog CAS 450344-98-6 and the N4-alkyl variants (e.g., N4-cyclohexyl, N4-benzyl congeners) fall outside the core aryl/heteroaryl structural claim, limiting their direct relevance to ERAP2 inhibitor IP evaluation .

ERAP inhibitor patent landscape intellectual property drug discovery positioning

Procurement-Relevant Application Scenarios for CAS 578699-75-9 Based on Quantitative Evidence


ERAP2 Selectivity Profiling in Immuno-Oncology Target Validation

With a 9.7-fold selectivity margin for human ERAP2 (Ki = 622 nM) over human Aminopeptidase N (Ki = 6,040 nM), CAS 578699-75-9 serves as a pharmacologically characterized tool for dissecting ERAP2-specific contributions to antigen processing in tumor immunology [1]. This selectivity window enables concentration-response experiments (e.g., 0.1–10 µM range) where ERAP2 is substantially engaged while APN remains largely uninhibited, a capability not offered by non-selective dual ERAP1/ERAP2 inhibitors such as compound 2g [2].

5-Nitropyrimidine Library Synthesis with Defined Pharmacological Annotation

As a fully elaborated 2,4,6-trisubstituted 5-nitropyrimidine scaffold with validated ChEMBL annotation (CHEMBL3804843), CAS 578699-75-9 provides medicinal chemistry groups with a rare combination: a synthetically tractable N4-phenyl handle for late-stage diversification (via nitration, halogenation, or cross-coupling) paired with pre-existing target engagement data [1][2]. This eliminates the need for de novo pharmacological profiling of each library member's parent scaffold, accelerating SAR campains.

Cross-Species Aminopeptidase Selectivity and Assay Development

The compound's 23.6-fold discrimination between human ERAP2 (Ki = 622 nM) and porcine APN (Ki = 14,700 nM) supports its use as a species-selectivity calibrator in aminopeptidase biochemical assays [1]. This property is valuable for laboratories developing orthogonal assay panels that require a reference compound with well-characterized human-versus-porcine selectivity across M1-family aminopeptidases.

ERAP2 Inhibitor IP and Competitive Intelligence Analysis

CAS 578699-75-9 represents a structurally relevant embodiment within the generic Formula (I) of the WO2021/255331 ERAP inhibitor patent family [1][2]. Pharmaceutical IP analysts and competitive intelligence teams can utilize this compound as a reference standard for evaluating the breadth of third-party ERAP2 inhibitor claims, as non-aryl N4 analogs fall outside the core structural coverage of this patent estate [3].

Quote Request

Request a Quote for {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.